molecular formula C14H11BrFNO2 B570616 Benzyl (4-bromo-3-fluorophenyl)carbamate CAS No. 510729-01-8

Benzyl (4-bromo-3-fluorophenyl)carbamate

Cat. No. B570616
M. Wt: 324.149
InChI Key: UPTMRBYILBFUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl (4-bromo-3-fluorophenyl)carbamate” is a chemical compound with the molecular formula C14H11BrFNO2 . It has a molecular weight of 324.14 g/mol . It is also known as “Torezolid Impurity 17” and “(4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester” among other names . This compound is one of the impurities of Tedizolid, which is an antibacterial agent effective in the treatment of bacterial skin infections .


Molecular Structure Analysis

The molecular structure of “Benzyl (4-bromo-3-fluorophenyl)carbamate” can be represented by the InChI code: 1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) . The Canonical SMILES representation is: C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F .


Physical And Chemical Properties Analysis

“Benzyl (4-bromo-3-fluorophenyl)carbamate” has a molecular weight of 324.14 g/mol . It has a computed XLogP3 value of 3.4 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų and it has a heavy atom count of 19 .

Scientific Research Applications

  • Cholinesterase Inhibition : A study by Kos et al. (2021) synthesized a library of novel compounds, including benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate, to act as potential acetyl- and butyrylcholinesterase inhibitors. This research is significant in the context of treating neurological disorders like Alzheimer's disease.

  • Antimicrobial Activity : Limban et al. (2011) investigated the antimicrobial potential of various acylthioureas, including compounds with a structure similar to benzyl (4-bromo-3-fluorophenyl)carbamate. Their findings, as detailed in their publication "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives", indicate the potential of such derivatives in the development of new antimicrobial agents.

  • Photocatalytic Decomposition Studies : Research by Wissiak et al. (2000) on the photodegradation of halosubstituted benzyl alcohols, a class to which benzyl (4-bromo-3-fluorophenyl)carbamate belongs, reveals insights into the environmental impact and degradation of such compounds.

  • Drug Development : In the context of drug development, Rahmathullah et al. (1999) synthesized several carbamate analogues for evaluation against Pneumocystis carinii pneumonia. This research highlights the utility of benzyl carbamates in synthesizing potential therapeutic agents.

  • Catalysis in Organic Synthesis : Zhang et al. (2006) studied the use of benzyl carbamate derivatives in catalysis, specifically in the intramolecular hydroamination of N-allenyl carbamates. Their paper, "Highly active Au(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles," explores the efficient synthesis of complex organic molecules.

  • Lipophilicity Studies : Jankech et al. (2020) investigated the hydro-lipophilic properties of a series of fluorinated benzyl carbamates, including compounds structurally related to benzyl (4-bromo-3-fluorophenyl)carbamate, to understand their potential anti-inflammatory and anticholinesterase activities. Their study "Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides" provides insights into the physicochemical properties influencing the biological activity of these compounds.

Safety And Hazards

The safety information for “Benzyl (4-bromo-3-fluorophenyl)carbamate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

benzyl N-(4-bromo-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMRBYILBFUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736731
Record name Benzyl (4-bromo-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-bromo-3-fluorophenyl)carbamate

CAS RN

510729-01-8
Record name Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510729-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (4-bromo-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl (4-bromo-3-fluorophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 12-L, three-neck, round-bottom flask equipped with an overhead stirrer, nitrogen inlet/outlet, addition funnel and thermocouple was charged 4-bromo-3-fluoroaniline (800.0 g, 4.21 mol, Matrix lot #Q13H), THF (6.4 L, 8 vol), and solid sodium bicarbonate (530.5 g, 6.32 mol, 1.5 eq). The addition funnel was charged with benzyl chloroformate (861.9 g, 5.05 mol, 1.2 eq), which was added dropwise to the reactor over 70 minutes. The temperature of the reaction was maintained below 20° C. with an ice water bath. The batch was aged 1 hour at room temperature at which point HPLC analysis indicated that the reaction was complete. The reaction mixture was transferred to a 22-L flask and the mixture was diluted with water (6.4 L, 8 vol). The two-phase mixture was warmed to 50° C. and held at temperature for 16 hours to quench the excess benzyl chloroformate. The mixture was transferred hot to a separatory funnel to remove the lower aqueous phase. A rag layer was observed which was taken with the aqueous layer. The THF layer was filtered through Whatman #1 filter paper to remove some particulates, and the mixture was transferred back to a 22-L flask equipped for distillation. Heptane was added in portions and distilled to remove the THF. (Note that it is best to distill some of the THF out first before adding the first amount of heptane.) A total of 26.5 L of heptane was added, and the total distillate collected was 25 L. At this point, the pot temperature had reached 97.7° C. and the distillate coming over contained 0.9% THF by 1H NMR analysis. The mixture was cooled to room temperature and the thick white slurry was filtered. The filter cake was washed with heptane (4 L). The product was dried in a vacuum oven at 40° C. to give 1257.0 g of intermediate 5 (92% yield). The HPLC assay was 98.3% (AUC).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 L
Type
reactant
Reaction Step Two
Quantity
530.5 g
Type
reactant
Reaction Step Two
Quantity
861.9 g
Type
reactant
Reaction Step Three
Name
Quantity
6.4 L
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 10 g of 4-bromo-3-fluoroaniline (52 mmol) in 300 ml acetone were added successively 150 ml of a saturated sodium bicarbonate solution and at 0° C. 9 ml of benzyl chloroformate (63 mmol). The reaction was monitored by TLC. The acetone was evaporated, the residue extracted twice with ethyl acetate, washed with water and brine, dried and evaporated. The residue was crystallized from an ethyl acetate/hexane mixture.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydrogen carbonate (27.63 g, 0.329 mol, 1.25 eq) and a saturated solution of sodium hydrogen carbonate (333 ml) were added to a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq) in acetone (660 ml). The resulting mixture was cooled to 15° C. and benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq) was added gradually, taking care that the reaction temperature did not exceed 22° C. The mixture was stirred over 90 mins at room temperature and the acetone was removed under vacuum. The aqueous layer was then extracted with ethyl acetate (3×150 ml). The combined organic layers were then washed with a saturated sodium chloride solution, and dried over MgSO4. After filtration, the solvent was removed, and n-hexane added. The mixture was stirred during 30 min at room temperature, the crystals were filtrated and washed with hexane to give the first crop of solid. The filtrate was evaporated, and the solid mixed with heptane at 0° C. and stirred during 30 min. The product was again filtered, to give the second crop of solid. The two crops were then combined, to give the product (85.3 g, quantitative) as of solid.
Quantity
27.63 g
Type
reactant
Reaction Step One
Quantity
333 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.